(4Z)-5-tert-butyl-4-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-2-phenylpyrazol-3-one
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Overview
Description
The compound (4Z)-5-tert-butyl-4-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-2-phenylpyrazol-3-one is a complex organic molecule characterized by its unique structure, which includes a trifluoromethyl group, a pyridine ring, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-tert-butyl-4-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-2-phenylpyrazol-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolone core: This can be achieved through the reaction of a suitable hydrazine derivative with an appropriate β-diketone under acidic or basic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazolone core using tert-butyl halides in the presence of a strong base.
Attachment of the pyridine ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the pyrazolone core reacts with a chloropyridine derivative.
Formation of the final product: The final step involves the condensation of the intermediate with a trifluoromethyl-substituted benzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazolone moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring and the carbonyl groups, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, organometallics, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are studied to understand its pharmacological properties.
Medicine
The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry
In the industrial sector, the compound is explored for its applications in materials science. Its unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z)-5-tert-butyl-4-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Haloxyfop-P-methyl: A methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate that has R configuration.
4-N-[3-chloro-5-trifluoromethyl-pyridin-2-yl-(hydroxyl)methyl]-2,6-dichlorobenzamide: A compound with similar structural features, including the trifluoromethyl-pyridine moiety.
Uniqueness
The uniqueness of (4Z)-5-tert-butyl-4-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-2-phenylpyrazol-3-one lies in its combination of structural elements, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrazolone core provides a versatile platform for further functionalization.
Properties
IUPAC Name |
(4Z)-5-tert-butyl-4-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClF3N3O2/c1-25(2,3)22-20(24(34)33(32-22)18-7-5-4-6-8-18)13-16-9-11-19(12-10-16)35-23-21(27)14-17(15-31-23)26(28,29)30/h4-15H,1-3H3/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKCTNQGVXUPJP-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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